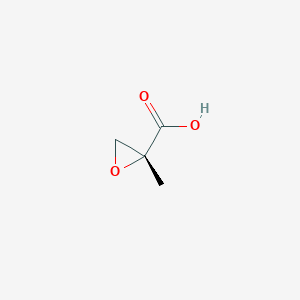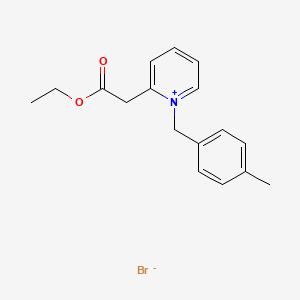
(2R)-2-Methyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyloxirane-2-carboxylic acid is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carboxylic acid group attached to the oxirane ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2R) configuration indicates the specific spatial arrangement of the substituents around the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyloxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor. For example, the reaction of ®-2-methyl-2-butenoic acid with a peracid, such as m-chloroperbenzoic acid, can yield this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic epoxidation using specific monooxygenases can provide a highly efficient and environmentally friendly route to this compound. Additionally, asymmetric synthesis using chiral catalysts can be employed to produce this compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The oxirane ring can be reduced to form diols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Diols or other reduced derivatives.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
(2R)-2-Methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions and to investigate the mechanisms of epoxide hydrolases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-Methyloxirane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyloxirane-2-carboxylic acid: The enantiomer of (2R)-2-Methyloxirane-2-carboxylic acid with a different spatial arrangement of substituents.
2-Methyloxirane-2-carboxylic acid: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Methyloxirane: A related compound lacking the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (2R) configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(2R)-2-methyloxirane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUSVYSDPXJAP-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162251-75-4 |
Source


|
| Record name | (2R)-2-methyloxirane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2818752.png)



![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)

![2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2818766.png)
![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)

![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2818771.png)
